Isononanoic acid, lead salt

Description

Overview of Lead Carboxylate Compounds in Advanced Materials Science

Lead carboxylate compounds are notable for their versatility and have been utilized in numerous industrial and research applications. rsc.orgrsc.org Historically, they have been employed as secondary driers in alkyd-resin and linseed-oil-based paints, varnishes, and coatings, where they facilitate the oxidative cross-linking of drying oils. rsc.orgindustrialchemicals.gov.au Their utility also extends to roles as corrosion inhibitors, emulsifiers, grease thickeners, and dispersant agents. rsc.org In the production of polymers and plastics, certain lead carboxylates may act as stabilizers or modifiers, enhancing the durability of the final products. ontosight.aiontosight.ai

The field of advanced materials science has found new and sophisticated applications for lead carboxylates. They are integral to the chemistry of metal-organic frameworks (MOFs), particularly those based on aliphatic lead(II) polycarboxylates, which are investigated for their gas sorption properties. rsc.orgresearchgate.net Furthermore, lead carboxylates serve as critical precursors in the synthesis of advanced nanomaterials. google.com Specific examples include their use in creating monodispersed superconducting lead (Pb(0)) nanocrystals and in the formation of octahedral clusters of lead selenide (B1212193) (PbSe) nanocrystals, which have shown potential for use in high-efficiency solar cells. rsc.org The coordination chemistry of lead(II) with carboxylate ligands is an active area of research, driving the development of hybrid inorganic-organic compounds with potential applications in catalysis and separation technologies. researchgate.net

Table 1: Selected Applications of Lead Carboxylate Compounds This table is interactive and allows for sorting.

| Application Area | Specific Use | Reference |

|---|---|---|

| Coatings & Paints | Secondary driers in oil-based paints and varnishes | rsc.orgindustrialchemicals.gov.au |

| Pigment components | ontosight.ai | |

| Materials Protection | Corrosion inhibitors for passivating metal surfaces | rsc.org |

| Polymers | Stabilizers and modifiers for plastics | ontosight.aiontosight.ai |

| Industrial Fluids | Thickeners and additives for lubricants and greases | rsc.orgontosight.ai |

| Advanced Materials | Precursors for Pb(0) and PbSe nanocrystals (e.g., for solar cells) | rsc.orggoogle.com |

| Building blocks for Metal-Organic Frameworks (MOFs) | rsc.orgresearchgate.netnih.gov |

| Chemical Synthesis | Catalysts in certain chemical reactions | researchgate.netontosight.ai |

Nomenclature and Structural Considerations of Isononanoic Acid, Lead Salt Isomers

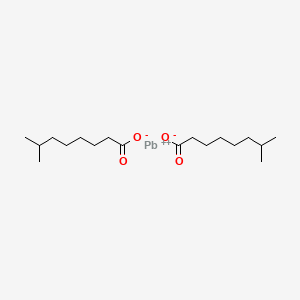

The compound "this compound" is a metal soap formed between a lead(II) ion (Pb²⁺) and two isononanoate anions. industrialchemicals.gov.aunih.gov A critical aspect of its identity is that isononanoic acid is not a single molecule but a complex mixture of branched-chain C9 carboxylic acid isomers. industrialchemicals.gov.auatamanchemicals.com The predominant isomer is often 3,5,5-trimethylhexanoic acid, which constitutes about 90% of the mixture. atamanchemicals.com Consequently, "this compound" is considered a UVCB substance—a substance of Unknown or Variable composition, Complex reaction product or Biological material. industrialchemicals.gov.au

The general molecular formula for the 1:2 salt is C₁₈H₃₄O₄Pb. nih.gov Due to the isomeric nature of the parent acid, various structural representations and names exist, with "lead(2+);7-methyloctanoate" being one specific example cited in chemical databases. nih.gov The pure 1:2 lead salts of most medium-chain fatty acids are expected to be solids under ambient conditions. industrialchemicals.gov.au

The structural chemistry of lead carboxylates is remarkably diverse, largely due to the 6s² lone pair of electrons on the Pb(II) ion, which can be stereochemically active or inactive. rsc.org This leads to two primary types of coordination geometries: hemidirected, where the ligands are arranged on one side of the lead ion, and holodirected, where the ligands surround the metal center more symmetrically. rsc.org Research on lead nonanoate (B1231133) (a C9 straight-chain analogue) shows that each lead center is coordinated with oxygen atoms from the carboxylate groups to form extended sheets. rsc.org The coordination number for Pb(II) in carboxylate complexes can vary widely, from 2 to 10. rsc.org The carboxylate groups themselves can adopt numerous coordination modes, such as monodentate (η¹), bidentate chelating (η²), and various bridging modes (e.g., μ₂-η¹:η¹, μ₂-η²:η¹), which allows for the formation of complex polymeric structures. researchgate.netmdpi.com

Table 2: Chemical Identification of this compound This table is interactive and allows for searching and sorting.

| Identifier | Value | Reference |

|---|---|---|

| Chemical Name | This compound | nih.gov |

| Synonyms | Lead bis(isononanoate); 7-Methyloctanoic acid, lead salt; lead(2+);7-methyloctanoate | nih.gov |

| CAS Number | 27253-41-4 | nih.govindustrialchemicals.gov.au |

| Molecular Formula | C₁₈H₃₄O₄Pb | nih.gov |

| Parent Compound | Isononanoic acid (CAS: 26896-18-4) | nih.govatamanchemicals.com |

| Component Compound | Lead (Pb) | nih.gov |

| Nature of Substance | UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) | industrialchemicals.gov.au |

Historical and Contemporary Significance of Lead Carboxylates in Research

The significance of lead carboxylates in research has evolved from practical industrial applications to complex investigations in materials science and cultural heritage. Historically, their primary role was that of efficient driers in paints and coatings, a property that was of great commercial and technical importance. rsc.orgindustrialchemicals.gov.au

In contemporary research, lead carboxylates are investigated for a much broader range of functionalities. Their role as precursors for synthesizing nanomaterials is a key area of modern materials science. google.com The thermal decomposition of lead carboxylate precursors is a method used to produce metal or metal oxide compounds for optoelectronic and microelectronic devices. google.com

A significant and fascinating area of current research involves the formation of lead carboxylates (often called lead soaps) within the layers of historical oil paintings. rsc.orgrsc.orgresearchgate.net These compounds form over time from the chemical reaction between lead-based pigments (like lead white or lead-tin yellow) and fatty acids from the oil binder. researchgate.netmetmuseum.org The formation and aggregation of these lead soaps can lead to increased transparency or the formation of protrusions in the paint layers, compromising the structural and visual integrity of priceless works of art. rsc.orgresearchgate.net Researchers use techniques like solid-state Nuclear Magnetic Resonance (NMR) and X-ray diffraction to study these neo-formed lead carboxylates in situ to understand the degradation mechanisms and inform conservation strategies. rsc.orgrsc.orgtandfonline.com This research highlights the dual nature of lead carboxylates: as intentionally added components in some materials and as unintentional degradation products in others. rsc.org

Furthermore, the ability of lead carboxylates to form complex coordination polymers continues to be a rich field of study. researchgate.netacs.org Scientists are designing and synthesizing novel lead carboxylate-based metal-organic frameworks with unique topologies and properties, such as luminescence, for potential use in advanced applications like accelerating the thermal decomposition of propellants. nih.gov

Properties

CAS No. |

27253-41-4 |

|---|---|

Molecular Formula |

C18H34O4P |

Molecular Weight |

522 g/mol |

IUPAC Name |

lead(2+);7-methyloctanoate |

InChI |

InChI=1S/2C9H18O2.Pb/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |

InChI Key |

ACUMJPUCLKGCOC-UHFFFAOYSA-L |

SMILES |

CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Pb+2] |

Canonical SMILES |

CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Pb+2] |

Other CAS No. |

52847-85-5 97952-39-1 27253-41-4 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Chemical Synthesis and Reaction Pathways of Isononanoic Acid, Lead Salt

Methodologies for Isononanoic Acid, Lead Salt Synthesis

The synthesis of this compound, is primarily achieved through direct reaction pathways involving lead precursors and isononanoic acid. These methods can be tailored to produce either neutral or basic lead isononanoate, depending on the specific industrial application.

Direct Synthesis Approaches

The most common direct synthesis route for this compound, involves the reaction of lead(II) oxide with isononanoic acid. ontosight.aiontosight.ai This reaction is a straightforward acid-base neutralization where the lead oxide reacts with the carboxylic acid to form the corresponding lead salt and water. The general chemical equation for this process is:

PbO + 2 C₈H₁₇COOH → Pb(C₈H₁₇COO)₂ + H₂O

This reaction is typically carried out at elevated temperatures to ensure a sufficient reaction rate and to drive the reaction to completion by removing the water byproduct. The stoichiometry of the reactants is a critical factor; an excess of lead oxide can lead to the formation of basic lead isononanoate. ontosight.ai Another direct method utilizes lead acetate (B1210297) as the starting material, which undergoes a salt metathesis reaction with isononanoic acid. acs.org

Preparation of Lead Carboxylates via Metal Oxides and Fatty Acids

The reaction between metal oxides and fatty acids is a well-established and economical method for the industrial production of metal carboxylates, including lead salts. ontosight.aiontosight.ai Lead(II) oxide, commonly known as litharge, is a readily available precursor for this process. google.com The reactivity of lead oxide in this reaction can be enhanced by the presence of certain catalysts. google.com

The synthesis can be controlled to produce basic lead salts, which have a general formula of Pb(OH)ₓ(C₉H₁₉COO)ᵧ. ontosight.ai The formation of these basic salts is achieved by adjusting the molar ratio of lead oxide to isononanoic acid. ontosight.ai

Table 1: Methodologies for Lead Carboxylate Synthesis

| Reactants | Product Type | General Conditions |

|---|---|---|

| Lead(II) oxide, Isononanoic acid | Neutral or Basic Lead Isononanoate | Elevated temperature in a suitable solvent. ontosight.aiontosight.ai |

| Lead(II) acetate, Isononanoic acid | Neutral Lead Isononanoate | Reaction in a solvent with removal of acetic acid. acs.org |

Mechanistic Studies of Formation Reactions

The formation of this compound, is governed by fundamental reaction mechanisms, including ligand exchange and is significantly influenced by the prevailing reaction conditions.

Ligand Exchange Mechanisms

The synthesis of lead isononanoate from lead oxide can be described as a ligand exchange reaction. In this process, the oxide or hydroxide (B78521) ligands on the lead center are substituted by the isononanoate ligands. Studies on the surface chemistry of lead sulfide (B99878) (PbS) nanocrystals have provided insights into ligand exchange processes involving carboxylates. rsc.org These studies differentiate between the exchange of anionic ligands (X-type) and the displacement of a neutral metal-ligand complex (Z-type). rsc.org While these investigations are specific to nanomaterials, the underlying principles of ligand coordination and exchange are applicable to the formation of bulk lead carboxylate. The initial step in the reaction between lead oxide and isononanoic acid is the protonation of the oxide by the acid, which facilitates the subsequent coordination of the carboxylate anion to the lead cation.

Role of Reaction Conditions in Product Speciation

The specific nature of the lead isononanoate product is highly dependent on the reaction conditions employed during its synthesis. Key factors that control the product speciation include temperature, the solvent used, and the stoichiometry of the reactants.

Temperature: The reaction temperature influences the rate of reaction and can also affect the final product. units.it Different crystalline forms or even decomposition can occur at excessively high temperatures.

Solvent: The choice of solvent plays a crucial role in the synthesis by affecting the solubility of reactants and products, which in turn can alter the reaction equilibrium and the crystalline structure of the resulting salt. mdpi.com For instance, studies on the synthesis of lead(II) benzoate (B1203000) derivatives have shown that the use of different solvents such as water, dimethyl sulfoxide (B87167) (DMSO), or methanol (B129727) leads to the formation of distinct coordination polymers. mdpi.com

Stoichiometry: The molar ratio of the lead precursor to isononanoic acid is a determining factor in whether a neutral or a basic salt is formed. ontosight.ai A stoichiometric excess of lead oxide will generally favor the formation of basic lead isononanoate. ontosight.ai

Table 2: Influence of Reaction Conditions on Product Speciation

| Reaction Condition | Effect on Product | Reference |

|---|---|---|

| Temperature | Influences reaction kinetics and can lead to different product phases or decomposition. | units.it |

| Solvent | Affects solubility, reaction equilibrium, and the final crystal structure of the product. | mdpi.com |

Solid-State Reactivity of this compound Precursors

Solid-state reactions provide an alternative to solution-based synthesis for producing lead carboxylates. These methods include mechanochemical synthesis and the thermal decomposition of appropriate precursor compounds.

Mechanochemical methods, which involve the grinding of solid reactants, can induce solid-state transformations and have been successfully employed in the synthesis of lead(II) coordination polymers. rsc.org This approach offers a solvent-free route to new materials.

The thermal decomposition of lead carboxylate precursors is another significant area of solid-state reactivity. The pyrolysis of lead carboxylates can be utilized to synthesize lead oxide nanoparticles, demonstrating the potential for creating nanostructured materials from these precursors. researchgate.net Research into the combustion of lead citrate (B86180) precursors has also been conducted as a method for recovering lead oxide at lower temperatures than traditional smelting processes. omicsonline.org

Degradation and Transformation Mechanisms of Isononanoic Acid, Lead Salt

Thermal Decomposition Pathways

The thermal decomposition of lead carboxylates, such as isononanoic acid, lead salt, is a complex process that typically proceeds in a single stage to yield lead oxide in an oxidative atmosphere. dtic.mil The reactions involved are influenced by the compound's structure and the surrounding conditions.

Dehydrocarboxylation Mechanisms

While direct studies on the dehydrocarboxylation of this compound are not prevalent in the reviewed literature, the general mechanism for metal carboxylates involves the elimination of carbon dioxide and the formation of new organic compounds. The process is a type of decarboxylation. osaka-u.ac.jpresearchgate.net In the presence of a metal catalyst, such as lead, the dehydrocarboxylation of carboxylic acids can lead to the formation of ketones. google.com The reaction generally proceeds via the formation of a carboxyl radical, which then undergoes further transformation. osaka-u.ac.jp For lead salts of aliphatic acids, pyrolysis studies indicate a decomposition that is largely oxidative in air, ultimately forming lead oxide. dtic.mil

Influence of Molecular Structure on Thermal Stability

The thermal stability of metal carboxylates is influenced by several structural factors, including the nature of the metal cation and the structure of the carboxylic acid's alkyl chain. unca.edumdpi.com

Alkyl Chain Branching: The presence of a branched alkyl chain, as in isononanoic acid, can influence the thermal stability. Studies on similar compounds suggest that branching in the alkyl chain can decrease thermal stability compared to their linear counterparts. mdpi.com This is often attributed to steric hindrance and the relative stability of the resulting carbocation or radical intermediates.

Chain Length: In homologous series of metal carboxylates, thermal stability can show a relationship with chain length. mdpi.com For some series, decomposition temperatures tend to increase with the ascending series. dtic.mil However, for other types of salts like ionic liquids, longer alkyl chains can sometimes lead to lower thermal stability. mdpi.com

Metal Ion: The lead(II) ion itself plays a crucial role in the decomposition pathway. The nature of the coordination between the lead ion and the carboxylate groups affects the energy required to break these bonds.

A comparative analysis of the decomposition temperatures for various lead carboxylates could provide a clearer picture, but specific data for this compound is scarce. However, studies on a series of lead dicarboxylates showed decomposition commencing between 220°C and 330°C. dtic.mil

Formation of Volatile Organic Compounds During Thermolysis

The thermolysis of this compound is expected to produce a range of volatile organic compounds (VOCs). The final product upon heating in air is typically pure lead oxide, with the organic portion being converted into smaller, volatile molecules. dtic.mil

The decomposition of the isononanoate moiety can lead to the formation of various VOCs. While specific studies identifying the VOCs from lead isononanoate are limited, general knowledge of the thermal decomposition of metal carboxylates suggests the following potential products:

Ketones: Formed via dehydrocarboxylation of two carboxylate molecules. google.com

Alkanes and Alkenes: Resulting from the fragmentation and rearrangement of the isononanoate alkyl chain.

Carbon Dioxide: A primary product of decarboxylation.

Carbon Monoxide: Can be formed under certain conditions, particularly during incomplete oxidation.

The table below, based on general decomposition mechanisms of metal carboxylates, lists potential VOCs.

| Potential VOC | Formation Pathway |

| Ketones (e.g., Di-isooctyl ketone) | Ketonization/Dehydrocarboxylation |

| Alkanes/Alkenes (e.g., Isooctane, Isooctene) | Alkyl chain fragmentation |

| Carbon Dioxide (CO₂) | Decarboxylation |

| Carbon Monoxide (CO) | Incomplete oxidation |

This table is illustrative and based on general principles of metal carboxylate thermolysis.

Hydrolytic Degradation in Aqueous Environments

In aqueous environments, this compound, which is sparingly soluble, can undergo hydrolytic degradation. industrialchemicals.gov.au This process involves the dissociation of the salt into its constituent ions. industrialchemicals.gov.auindustrialchemicals.gov.au

Kinetics of Hydrolysis and Factors Influencing Reaction Rate

The hydrolysis of metal soaps like lead isononanoate is essentially a dissolution and dissociation process. industrialchemicals.gov.au The rate and extent of this degradation are influenced by several factors. fiveable.menih.gov

pH: The pH of the aqueous environment is a critical factor. industrialchemicals.gov.aufiveable.me In acidic conditions (pH < 7), the equilibrium will favor the formation of the protonated isononanoic acid and the simple hydrated lead(II) dication (Pb²⁺). industrialchemicals.gov.au Under alkaline conditions (pH > 7), the formation of lead-carbonate or lead-hydroxide complexes can dominate, potentially leading to precipitation. industrialchemicals.gov.auresearchgate.net

Temperature: An increase in temperature generally increases the solubility of lead carboxylates and accelerates the rate of hydrolysis by providing more energy for bond cleavage and increasing molecular motion. fiveable.mespringerprofessional.de

Kinetic models for the hydrolysis of such compounds often follow first-order kinetics, but can be more complex depending on the substrate and conditions. nih.gov For sparingly soluble salts, the rate-limiting step can be the dissolution of the solid into the aqueous phase.

The following table summarizes the key factors affecting the rate of hydrolysis.

| Factor | Influence on Hydrolysis Rate |

| pH | Rate is catalyzed by both acidic and basic conditions. fiveable.meupc.edu |

| Temperature | Higher temperatures increase the reaction rate. fiveable.me |

| Polymer Structure | Not directly applicable, but for related systems, crystallinity and hydrophobicity decrease the rate. fiveable.me |

| Catalysts | The presence of other metal ions or complexing agents can alter the rate. industrialchemicals.gov.aufiveable.me |

Formation of Lead(II) Species and Isononanoic Acid

The primary products of the hydrolytic degradation of this compound in water are the lead(II) ion and isononanoic acid (or its conjugate base, the isononanoate anion). industrialchemicals.gov.auindustrialchemicals.gov.au

The dissociation can be represented by the following equilibrium:

Pb(C₈H₁₇COO)₂ (s) ⇌ Pb²⁺ (aq) + 2 C₈H₁₇COO⁻ (aq)

Once in solution, the lead(II) ion (Pb²⁺) undergoes further reactions depending on the pH and composition of the water. The speciation of lead(II) in aqueous solution is complex. researchgate.netwikipedia.org

At pH levels below 7, the predominant species is the simple hydrated lead(II) dication, [Pb(H₂O)n]²⁺. industrialchemicals.gov.aumdpi.com

As the pH increases, hydrolysis of the hydrated Pb²⁺ ion occurs, leading to the formation of various hydroxo complexes such as Pb(OH)⁺, aqueous Pb(OH)₂, and [Pb(OH)₃]⁻. researchgate.netwikipedia.org

Polynuclear species like Pb₄(OH)₄⁴⁺ and Pb₆O(OH)₆⁴⁺ can also form. wikipedia.orgmdpi.com

The isononanoate anion (C₈H₁₇COO⁻) will be in equilibrium with its conjugate acid, isononanoic acid (C₈H₁₇COOH), with the position of the equilibrium being dependent on the pH of the solution relative to the pKa of the acid. industrialchemicals.gov.au The fatty acid components are expected to undergo relatively rapid biodegradation. industrialchemicals.gov.au

pH-Dependent Hydrolysis Dynamics

This compound, as a metal soap, is a salt derived from a weak acid (isononanoic acid) and a metal cation (lead(II)). industrialchemicals.gov.au Its behavior in aqueous environments is characterized by hydrolysis, a process influenced significantly by the solution's pH. industrialchemicals.gov.au The hydrolysis involves both the isononanoate anion and the lead(II) cation. industrialchemicals.gov.au

The dissolution of these sparingly soluble salts in water can release lead(II) ions and isononanoate anions. industrialchemicals.gov.au The subsequent hydrolysis of the isononanoate anion (the conjugate base) results in the formation of the corresponding isononanoic acid. industrialchemicals.gov.au The extent of this reaction is dependent on the pH; at a neutral pH, the fatty acid component exists predominantly in its deprotonated anionic form. industrialchemicals.gov.au In acidic conditions (pH below the pKa of isononanoic acid, approximately 4.5-5.5), protonation occurs, reducing solubility and forming the free acid. Conversely, solubility increases in alkaline conditions.

The lead(II) cation also undergoes hydrolysis, which involves the dissociation of hydrogen ions from water molecules coordinated to the metal ion. industrialchemicals.gov.au This process is highly dependent on pH and lead concentration, leading to the formation of various monomeric and polynuclear hydroxy complexes. rsc.orgresearchgate.net Detailed potentiometric studies have identified several key species that form as the pH increases. rsc.org

Below is a summary of the primary lead(II) hydrolysis species and their formation constants, which indicate the stability of these complexes in solution.

| Hydrolysis Reaction | Species Formed | −log βpq (Stability Constant) |

| Pb²⁺ + H₂O ⇌ [Pb(OH)]⁺ + H⁺ | [Pb(OH)]⁺ | 7.86 |

| 4Pb²⁺ + 4H₂O ⇌ [Pb₄(OH)₄]⁴⁺ + 4H⁺ | [Pb₄(OH)₄]⁴⁺ | 20.40 |

| 3Pb²⁺ + 4H₂O ⇌ [Pb₃(OH)₄]²⁺ + 4H⁺ | [Pb₃(OH)₄]²⁺ | 23.91 |

| 3Pb²⁺ + 5H₂O ⇌ [Pb₃(OH)₅]⁺ + 5H⁺ | [Pb₃(OH)₅]⁺ | 31.75 |

| 6Pb²⁺ + 8H₂O ⇌ [Pb₆(OH)₈]⁴⁺ + 8H⁺ | [Pb₆(OH)₈]⁴⁺ | 43.38 |

| Data sourced from potentiometric titration studies at 25 °C. rsc.org |

Photolytic Transformation Studies

UV-Induced Degradation Mechanisms

The interaction of ultraviolet (UV) radiation with organolead compounds can induce significant degradation. rsc.orgresearchgate.net For polymers and other materials, UV light is a primary environmental factor causing degradation through a process known as photodegradation. specialchem.com The energy from UV photons can be absorbed by molecules, and if the energy is sufficient, it can lead to the breaking of chemical bonds, a process called chain scission. drb-mattech.co.uk This reduces the molecular weight of polymers and deteriorates their mechanical properties. drb-mattech.co.uk

While pure polymers may not absorb UV radiation directly, impurities or additives, such as catalyst residues, can act as receptors, initiating degradation. specialchem.com this compound is used in some applications, such as PVC stabilizers, to prevent degradation from light and heat. ontosight.ai However, these stabilizers can be consumed during this protective process. nih.gov Studies on similar lead carboxylates, like lead stearate (B1226849), have shown they are consumed during UV exposure.

The degradation mechanism can vary, with some materials undergoing depolymerization, while others may experience surface cracking or discoloration. drb-mattech.co.uk In some cases, the erosion of the surface layer exposes inorganic filler or pigment particles, resulting in a fine, powdery residue known as "chalking". drb-mattech.co.uk

| Phenomenon | Description | Consequence | Relevant For |

| Photodegradation | UV photons break chemical bonds in a material's structure. specialchem.comdrb-mattech.co.uk | Leads to changes in appearance and loss of physical properties like tensile strength. specialchem.com | Polymers, organic compounds |

| Chain Scission | The cutting of long molecular chains within a polymer. drb-mattech.co.uk | Reduction in molecular weight, loss of elasticity, cracking. drb-mattech.co.uk | Plastics, rubbers |

| Chalking | Erosion of the surface layer of organic molecules, exposing inorganic fillers. drb-mattech.co.uk | A fine, powdery residue appears on the material's surface. drb-mattech.co.uk | Filled or pigmented materials |

| Stabilizer Consumption | Additives designed to protect against UV light are chemically altered and consumed over time. ontosight.ainih.gov | The protective effect is lost, and the bulk material begins to degrade. | Stabilized materials (e.g., PVC) |

Photo-oxidation Processes

Photo-oxidation is a degradation pathway that involves the combined action of light and oxygen. The process is often initiated by a photosensitizer, which absorbs light and transfers the energy to other molecules. escholarship.org This can proceed through two primary mechanisms:

Type I Reaction: The excited sensitizer (B1316253) transfers an electron, leading to the formation of free radicals and radical ions. These highly reactive species can then initiate a cascade of further reactions. mdpi.com

Type II Reaction: The excited sensitizer transfers its energy directly to molecular oxygen (O₂), converting it into the highly reactive singlet oxygen (¹O₂). Singlet oxygen can then directly oxidize substrates. mdpi.com

In the context of lead isononanoate, photolysis of the ferric-carboxylate complex, a related system, results in an electron transfer from the ligand to the metal, producing ferrous ions and carbon-centered radicals. mdpi.com In the presence of oxygen, these intermediates lead to the formation of reactive oxygen species (ROS) such as superoxide (B77818) (O₂•−), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (HO•). mdpi.com These ROS are primarily responsible for the subsequent degradation of organic substrates. mdpi.com The photo-oxidation of starch, for example, results in the formation of carbonyl groups and a significant decrease in molar mass, confirming molecular degradation. researchgate.net

Oxidative Degradation Mechanisms

Autoxidation Pathways in Organic Matrices

Autoxidation is the spontaneous oxidation of compounds in the presence of air (oxygen). It is a free-radical chain reaction that is a key degradation pathway for many organic materials, including fats, oils, and polymers. google.com This process is responsible for the development of rancidity in food oils and the degradation of various raw materials. google.com

Lead carboxylates, including lead isononanoate, are known to be used as "driers" in coatings containing drying oils. industrialchemicals.gov.au In this role, they act as catalysts, accelerating the autoxidation process that leads to the cross-linking and hardening of the oil film. Autoxidation proceeds via a mechanism involving peroxy radicals (ROO•) that undergo intramolecular hydrogen shifts, followed by the addition of O₂, rapidly producing highly oxygenated organic molecules (HOMs). researchgate.netcopernicus.orgd-nb.info

| Process | Description | Key Intermediates / Products |

| Autoxidation | Spontaneous, free-radical chain oxidation by atmospheric oxygen. google.com | Peroxy radicals (ROO•), organic hydroperoxides. google.comresearchgate.net |

| H-shift | Intramolecular hydrogen abstraction by a peroxy radical. researchgate.netcopernicus.org | Hydroperoxide functionality (HOO-), new carbon-centered radical. |

| Oxygen Addition | Rapid reaction of a carbon-centered radical with O₂. researchgate.net | A new, more oxygenated peroxy radical. |

| Termination | Reactions of radicals with each other (ROO• + ROO•) or other species (NOx, HO₂). copernicus.org | Stable, closed-shell products (alcohols, carbonyls, hydroperoxides). copernicus.org |

Radical Scavenging and Propagation Phenomena

Degradation processes, particularly oxidation and photo-oxidation, are fundamentally governed by free radical chemistry, which involves a balance between propagation and termination (scavenging) steps.

Propagation: Radical chain reactions can be propagated when a radical reacts with a stable molecule to form a new radical. The thermal decomposition of metal-organic frameworks can proceed via ligand decarboxylation, where the carboxylate group is cleaved to release CO₂. nih.gov This process can generate new open metal sites and change the metal's oxidation state. nih.gov While not directly about lead isononanoate, this shows that metal-carboxylate bonds can be a source of reactivity under thermal stress.

Scavenging: Free radical scavengers are molecules that can react with free radicals to form less reactive species, thereby terminating or inhibiting the degradation chain reaction. cdnsciencepub.com Antioxidants function through mechanisms such as Hydrogen Atom Transfer (HAT) or Sequential Proton Loss Electron Transfer (SPLET). cdnsciencepub.comresearchgate.net In the HAT mechanism, the antioxidant donates a hydrogen atom to a reactive radical. mdpi.com In the SPLET mechanism, preferred in polar solvents like water, the antioxidant first loses a proton and then transfers an electron to the radical. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of Isononanoic Acid, Lead Salt

Speciation Analysis Methodologies

Speciation analysis, the analytical activity of identifying and quantifying individual chemical species in a sample, is crucial for understanding the environmental and toxicological impact of elements like lead. The toxicity and bioavailability of lead are highly dependent on its chemical form, with organolead compounds generally being more toxic than inorganic lead. Hyphenated techniques, which couple a separation method with a sensitive detection technique, are powerful tools for speciation analysis, providing the necessary selectivity and sensitivity to differentiate and quantify various lead species in complex matrices.

Hyphenated Techniques for Lead Speciation

The characterization of isononanoic acid, lead salt, and related organolead species necessitates advanced analytical methods capable of separating complex mixtures and detecting individual compounds at trace levels. Hyphenated techniques, which combine the separation power of chromatography or electrophoresis with the high sensitivity and specificity of atomic or mass spectrometry, are indispensable for this purpose. These methods allow for the unambiguous identification and quantification of different lead species.

High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a robust and widely used technique for the speciation of organolead compounds. nih.govthermofisher.com This method combines the separation capabilities of HPLC with the element-specific, high-sensitivity detection of ICP-MS. nih.govthermofisher.com

In this technique, a liquid sample is injected into an HPLC system where different lead species are separated based on their interactions with a stationary phase packed in a column. Various HPLC modes, such as reversed-phase, ion-pairing, and ion-exchange, can be employed to achieve optimal separation of species like inorganic lead (Pb²⁺), trimethyllead (B1239934) (TML), triethyllead (B1240127) (TEL), and triphenyllead (TPhL). nih.gov The eluent from the HPLC column is then introduced into the ICP-MS system. In the high-temperature argon plasma of the ICP, the molecules are atomized and ionized. The resulting ions are then guided into the mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the specific and sensitive detection of lead isotopes.

The primary advantage of ICP-MS as a detector for HPLC is its remarkable sensitivity, with detection limits for organolead species often in the sub-ng/L range. nih.gov For instance, one study reported detection limits of 0.018 ng/L for TML and 0.023 ng/L for TEL in water samples after a preconcentration step. Detection limits using ICP-MS are noted to be approximately three orders of magnitude better than those achieved with ICP-Atomic Emission Spectroscopy (AES) detection. nih.gov

| Parameter | Value | Reference |

| Analyte Species | Trimethyllead (TML), Triethyllead (TEL), Triphenyllead (TPhL), Inorganic Lead (Pb²⁺) | nih.gov |

| Chromatography Mode | Reversed-phase, Ion-pairing, Ion-exchange | nih.gov |

| Mobile Phase Example | Isocratic 30% methanol (B129727) in water | nih.gov |

| Detection Limit (TML) | 0.018 ng/L (with preconcentration) | |

| Detection Limit (TEL) | 0.023 ng/L (with preconcentration) | |

| General Detection Limits | 0.1 - 0.3 µg Pb/L |

Gas Chromatography-Atomic Absorption Spectrometry (GC-AAS) is a hyphenated technique suitable for the analysis of volatile and thermally stable organometallic compounds, including certain organolead species. This method combines the high separation efficiency of GC for volatile compounds with the element-specific detection of AAS.

The process typically requires a derivatization step to convert non-volatile ionic organolead species into volatile forms. For example, ethylation with sodium tetraethylborate can be used to convert methyllead ions into their more volatile ethylated analogues. Following derivatization, the sample is injected into the GC, where the different organolead compounds are separated based on their boiling points and polarity in a capillary column. The separated compounds eluting from the GC column are then transferred via a heated interface to the atomizer of the AAS instrument (e.g., a quartz furnace or a graphite (B72142) furnace). In the atomizer, the organolead molecules are thermally decomposed into free ground-state atoms. A light beam from a lead-specific hollow cathode lamp is passed through the atomized sample, and the amount of light absorbed by the lead atoms is measured. According to the Beer-Lambert law, this absorbance is proportional to the concentration of lead in the sample.

GC-AAS offers high selectivity and is generally less expensive than mass spectrometry-based detectors. However, its sensitivity is typically lower than that of techniques like GC-ICP-MS or GC-MIP-AED. researchgate.net The detection limits are influenced by the efficiency of the atomization process and the design of the interface.

| Parameter | Characteristic | Reference |

| Principle | Separation of volatile derivatives by GC, detection by AAS | |

| Applicability | Volatile, thermally stable organolead compounds | |

| Sample Preparation | Derivatization (e.g., ethylation, propylation) is often required | |

| Atomizer Types | Quartz Furnace (QFAAS), Graphite Furnace (GFAAS) | researchgate.net |

| Advantages | High selectivity, lower instrumentation cost compared to MS | |

| Limitations | Lower sensitivity than plasma-based detectors, requires derivatization | researchgate.net |

Gas Chromatography-Microwave Induced Plasma-Atomic Emission Detection (GC-MIP-AED) is a powerful and element-selective technique for the speciation of volatile organometallic compounds, including organolead species. researchgate.net It has been one of the most utilized tools for the reliable quantification of alkyl and aryl species of mercury, tin, and lead. researchgate.net

Similar to GC-AAS, this method requires the analytes to be volatile and thermally stable, often necessitating a derivatization step. After separation in the GC column, the eluting compounds are introduced into a microwave-induced plasma (MIP). The MIP is an energetic plasma, typically sustained in helium or argon, that atomizes the molecules and excites the resulting atoms to higher electronic states. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths for each element. This emitted light is passed through a monochromator to select a specific wavelength for lead and is then measured by a detector, such as a photomultiplier tube.

GC-MIP-AED offers excellent sensitivity and selectivity. A key advantage is its ability to perform multi-element detection by monitoring different emission lines simultaneously. The detection limits for organolead compounds by GC-MIP-AED are comparable to those achieved with GC-ICP-MS and are significantly better—by two to three orders of magnitude—than those obtained with GC-MS or GC-AAS systems. researchgate.net

| Organolead Species | GC-MIP-AED Absolute Detection Limit (pg as Pb) | Reference |

| Tetramethyllead (TML) | 0.28 | researchgate.net |

| Tetraethyllead (B6334599) (TEL) | 0.34 | researchgate.net |

| Tetrapropyllead (TPrL) | 0.42 | researchgate.net |

| Tetrabutyllead (TBL) | 0.53 | researchgate.net |

| Tetraphenyllead (TPhL) | 1.8 | researchgate.net |

Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS) is a highly effective technique for the speciation of ionic and polar lead compounds in aqueous samples. This method combines the separation of analytes based on their ionic interactions by IC with the sensitive, element-specific detection of ICP-MS.

The technique is particularly well-suited for separating inorganic lead (Pb²⁺) from various organolead species that can exist in ionic forms, such as trimethyllead (TML⁺) and triethyllead (TEL⁺). In IC, the sample is introduced into a stream of a liquid mobile phase (eluent) and passed through a column containing an ion-exchange resin. Cation-exchange chromatography is typically used for lead speciation. The different lead species are separated based on their affinity for the stationary phase. After separation, the eluent is directly introduced into the ICP-MS for detection and quantification of lead.

A recent study demonstrated a cost-effective IC-ICP-MS method for lead speciation in seafood by using low-cost guard columns for the separation of Pb²⁺, TML, and TEL. The method achieved baseline separation of the three species within 10 minutes and showed excellent performance characteristics.

| Parameter | Value | Reference |

| Separation Principle | Cation-exchange chromatography | |

| Analytes | Pb²⁺, Trimethyllead (TML), Triethyllead (TEL) | |

| Detection Limit | 0.60 - 0.72 ng Pb/g | |

| Precision (RSD, n=5) | < 6% | |

| Accuracy (Recoveries) | 94% - 105% |

Capillary Electrophoresis-Electrospray Ionization Mass Spectrometry (CE-ESI-MS) is a high-resolution analytical technique that combines the exceptional separation efficiency of capillary electrophoresis with the structural information and sensitivity of mass spectrometry. wikipedia.org It is particularly advantageous for the analysis of polar, charged, and water-soluble compounds, requiring only minute sample volumes (nanoliters). wikipedia.org

In CE, charged molecules are separated in a narrow-bore capillary filled with an electrolyte buffer under the influence of a high electric field. Analytes migrate at different velocities based on their charge-to-size ratio, allowing for highly efficient separations. The outlet of the capillary is coupled to an electrospray ionization (ESI) source. ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. youtube.com These gas-phase ions are then analyzed by the mass spectrometer, providing molecular mass and structural information.

CE-ESI-MS is a promising platform for the analysis of compounds like this compound, and its potential metabolites or degradation products, which are likely to be polar and potentially charged. nih.gov The technique's high resolving power can separate isomeric and isobaric ions, which might be challenging for chromatography-based methods. nih.gov The direct coupling to MS provides definitive identification based on mass-to-charge ratios and fragmentation patterns.

| Parameter | Characteristic | Reference |

| Principle | Separation based on charge-to-size ratio in an electric field | wikipedia.org |

| Ionization | Electrospray Ionization (ESI) - soft ionization | youtube.com |

| Advantages | High separation efficiency, high resolution, minimal sample volume, suitable for polar/charged analytes | wikipedia.org |

| Applications | Metabolomics, peptide analysis, analysis of polar small molecules | wikipedia.orgnih.gov |

| Potential for Lead Salt | Analysis of the salt, its dissociation products, and polar metabolites |

Electrochemical Mass Spectrometry (EC-MS) for Sequential Determination

Electrochemical Mass Spectrometry (EC-MS) has emerged as a powerful tool for the sequential determination of different lead species in complex samples without requiring extensive pretreatment. acs.orgnih.gov This technique combines online sequential extraction with mass spectrometry detection, allowing for rapid and accurate quantitative analysis. acs.org The methodology can differentiate lead compounds based on their solubility and chemical form, which is crucial for understanding the environmental fate and bioavailability of substances like this compound.

In a typical EC-MS setup for lead speciation, various species are sequentially extracted and analyzed. acs.orgnih.gov The process generally involves:

Extraction of Water-Soluble Lead Compounds: Using H₂O as an eluent. nih.govacs.org

Extraction of Fat-Soluble Lead Compounds: Using a solvent like methanol (CH₃OH). nih.govacs.org this compound would likely be detected in this fraction due to the nonpolar nature of the isononanoic acid chain.

Extraction of Water/Fat-Insoluble Lead Compounds: Using a chelating agent like EDTA-2Na to form soluble complexes. nih.govacs.org

Determination of Elemental Lead: Extracted via electrolysis, with EDTA-2Na often serving as the electrolyte. nih.govacs.org

The extracted lead species, such as the water-soluble and insoluble compounds, are often converted into a stable complex like EDTA-Pb in real-time for consistent online electrospray ionization mass spectrometry (ESI-MS) analysis. nih.govacs.org Fat-soluble compounds can sometimes be detected directly by ESI-MS. nih.govacs.org This method offers significant advantages, including high analysis speed (often under 60 minutes per sample), low sample consumption (as little as 30 μg), low detection limits (down to 0.16 pg), and high accuracy (greater than 90%). acs.org

| Step | Target Lead Species | Eluent/Method | Detection Note |

|---|---|---|---|

| 1 | Water-Soluble Compounds | H₂O | Transformed into EDTA-Pb for ESI-MS |

| 2 | Fat-Soluble Compounds | CH₃OH | Directly detected by ESI-MS |

| 3 | Water/Fat-Insoluble Compounds | EDTA-2Na | Transformed into EDTA-Pb for ESI-MS |

| 4 | Elemental Lead | Electrolysis (using EDTA-2Na) | Transformed into EDTA-Pb for ESI-MS |

Sample Preparation Techniques for Lead Speciation

Accurate speciation of lead compounds like this compound, heavily relies on robust sample preparation techniques that can isolate, concentrate, and transform the analyte into a form suitable for instrumental analysis.

For the analysis of organometallic compounds by gas chromatography (GC), derivatization is often a necessary step to increase volatility, improve thermal stability, and enhance detectability. libretexts.orgphenomenex.comchromtech.com This process involves chemically modifying the analyte to produce a new compound with properties more amenable to GC analysis. damascusuniversity.edu.sy

Alkylation with Grignard Reagents: Alkylation using Grignard reagents (RMgX) is a widely used derivatization technique for organometallic compounds. This method converts organometal salts into more stable and volatile tetra-alkylated forms suitable for GC separation. While effective, the process can be multi-stepped, requiring the destruction of excess Grignard reagent and back-extraction of the derivatized analytes, which increases the risk of contamination or sample loss.

Ethylation: An alternative to Grignard reagents is in-situ derivatization using agents like sodium tetraethylborate (NaBEt₄). A deuterium-labeled version, NaB(C₂D₅)₄ (DSTEB), has been successfully used for the full speciation of alkyllead and inorganic lead(II) in aqueous samples. nih.gov The derivatization is performed directly in the aqueous sample, and the resulting ethylated derivatives are extracted from the headspace using solid-phase microextraction (SPME) before being transferred to a GC/MS system for separation and detection. nih.gov This method is notable for its ability to derivatize various forms of lead, including inorganic Pb²⁺, into their volatile ethylated counterparts. nih.gov

Sequential Extraction: Sequential extraction procedures are designed to partition lead in solid samples (like soils and sediments) into different geochemical fractions based on their chemical bonding and mobility. nih.govmdpi.com The classic Tessier method is a foundational procedure that separates metals into five fractions: exchangeable, bound to carbonates, bound to iron/manganese oxides, bound to organic matter, and residual. epa.govsemanticscholar.org This operational definition helps in assessing the potential mobility and bioavailability of lead. mdpi.com However, these methods can be susceptible to analyte redistribution during the extraction process, particularly in perturbed environmental systems, and results should be interpreted with care, preferably supported by spectroscopic methods. nih.govacs.org

| Fraction No. | Geochemical Phase | Typical Extracting Agent | Significance |

|---|---|---|---|

| 1 | Exchangeable | MgCl₂ or CH₃COONa | Readily mobile and bioavailable |

| 2 | Bound to Carbonates | NaOAc/HOAc buffer | Susceptible to changes in pH |

| 3 | Bound to Fe/Mn Oxides | NH₂OH·HCl in HOAc | Released under reducing conditions |

| 4 | Bound to Organic Matter | HNO₃, H₂O₂, NH₄OAc | Released under oxidizing conditions |

| 5 | Residual | HF-HClO₄ digestion | Structurally bound, low mobility |

Supported Liquid Membrane (SLM) Extraction: SLM is an advanced and selective technique for sample clean-up and preconcentration of metal ions. nih.gov In this method, a microporous membrane is impregnated with an organic liquid containing a carrier molecule that selectively binds to the target analyte (e.g., lead ions). researchgate.netmdpi.com This membrane separates the source (sample) solution from a stripping (acceptor) solution. nih.gov The analyte is transported from the sample, across the liquid membrane, and into the acceptor solution, resulting in significant enrichment. nih.gov SLM extraction can be miniaturized, for example, by using hollow fiber supported liquid membranes (HFSLM), making it suitable for speciation studies in small sample volumes and allowing for high enrichment factors. researchgate.netmdpi.com

Determining trace amounts of lead often requires a preconcentration step to elevate the analyte concentration above the detection limit of the analytical instrument. nih.govresearchgate.net Besides SLM, several other procedures are commonly employed.

Solid-Phase Extraction (SPE): SPE is a widely used technique that isolates analytes from a solution by using a solid sorbent material. researchgate.net The sample is passed through the sorbent, which retains the analyte. After washing away interferences, the analyte is eluted with a small volume of a suitable solvent, achieving concentration. researchgate.net Various sorbents, including chelating resins and activated carbon, have been used for the preconcentration of lead. researchgate.net

Coprecipitation: This technique involves precipitating a major component of the sample matrix (the collector) which then carries the trace analyte (lead) out of the solution. ufba.br The precipitate is then separated and redissolved for analysis. Inorganic coprecipitants like manganese dioxide and various metal hydroxides are effective for concentrating trace lead ions. ufba.br

Isotopic Dilution Analysis (IDA) for Enhanced Accuracy

Isotope Dilution Analysis (IDA), particularly when coupled with mass spectrometry (ID-MS), is a primary quantitative method that provides a high degree of accuracy and precision. alfa-chemistry.comicpms.cz It is considered a definitive method and is often used to certify reference materials. icpms.cz

The principle of IDA involves adding a known amount of an isotopically enriched standard (a "spike") of the analyte to the sample. wikipedia.org The spike has the same chemical properties as the analyte but a different isotopic composition. alfa-chemistry.com After the spike has thoroughly mixed and equilibrated with the natural analyte in the sample, the altered isotopic ratio of the element is measured by a mass spectrometer. wikipedia.org Because the quantification is based on the measurement of an isotope ratio rather than signal intensity, the method is largely unaffected by matrix effects, incomplete sample recovery, or instrumental drift. icpms.cz This makes IDA exceptionally robust for quantifying lead in complex matrices where quantitative recovery is challenging. scribd.com

Vibrational Spectroscopy for Structural Elucidation and Reaction Monitoring

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and chemical bonding within a compound. These techniques are invaluable for characterizing lead carboxylates like this compound.

Structural Elucidation: The infrared spectra of lead carboxylates are particularly informative. The positions of the symmetric and antisymmetric stretching vibrations of the carboxylate group (COO⁻) are sensitive to the nature of the metal cation and its coordination environment. researchgate.net For lead soaps, the asymmetric stretching of the COO⁻ group typically appears in the 1500–1530 cm⁻¹ range. mdpi.com Studies on a series of lead carboxylates have shown that FTIR and solid-state NMR data can differentiate between structural motifs. rsc.orgrsc.org For instance, shorter-chain lead carboxylates (C6-C8) may adopt a hemidirected coordination geometry, while longer-chain ones (C9 and above), which would include isononanoate, tend to have a holodirected geometry. rsc.orgrsc.org

Reaction Monitoring: Both FTIR and Raman spectroscopy are powerful tools for real-time, in-situ monitoring of chemical reactions. clairet.co.ukazooptics.comspectroscopyonline.com By tracking the intensity changes of characteristic vibrational bands over time, one can follow the consumption of reactants and the formation of products, thereby elucidating reaction kinetics and mechanisms. clairet.co.uk For instance, in the synthesis of this compound, one could monitor the disappearance of the carboxylic acid C=O stretch (around 1700 cm⁻¹) and the appearance of the characteristic carboxylate (COO⁻) stretches. researchgate.net Raman spectroscopy is complementary to IR, as vibrations that are weak in IR may be strong in Raman, and vice-versa. clairet.co.uk Raman is also particularly well-suited for monitoring heterogeneous reactions involving solids. clairet.co.uk

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Information |

|---|---|---|

| Carboxylic Acid C=O Stretch (Precursor) | ~1700-1725 | Indicates presence of unreacted isononanoic acid. |

| Carboxylate (COO⁻) Asymmetric Stretch | ~1500-1530 | Confirms formation of the lead salt; position is sensitive to coordination. |

| Carboxylate (COO⁻) Symmetric Stretch | ~1380-1420 | Confirms formation of the lead salt; separation from asymmetric stretch indicates coordination type. |

| CH₂/CH₃ Bending and Stretching | ~1470-1370 and ~2850-2960 | Characteristic of the isononanoate alkyl chain. |

Thermal Analysis Techniques in Mechanistic Studies

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition profile of this compound. tainstruments.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.comlongdom.org This data provides critical information on decomposition temperatures, the presence of residual solvents or water, and the final residual mass, which often corresponds to a stable oxide (e.g., lead(II) oxide).

Studies on similar metal carboxylates, such as lead(II) decanoate, have shown that decomposition often occurs in distinct steps. rsc.org For lead isononanoate, one would expect an initial stable region followed by one or more mass loss events at elevated temperatures corresponding to the decomposition of the organic ligand. rsc.org The primary gaseous products from the decomposition of lead carboxylates are typically ketones, along with smaller amounts of alkanes, alkenes, CO₂, and CO. rsc.org

By performing TGA experiments at multiple heating rates, kinetic parameters such as the activation energy (Eₐ) and the pre-exponential factor (A) for the decomposition process can be determined using model-fitting methods (e.g., Coats-Redfern) or isoconversional methods (e.g., Flynn-Wall-Ozawa). tainstruments.compan.plnih.gov This kinetic analysis is crucial for understanding the decomposition mechanism and predicting the material's lifetime under thermal stress. tainstruments.com

Table 3: Representative TGA Data for Thermal Decomposition of a Lead Carboxylate

| Parameter | Description | Representative Value |

|---|---|---|

| T_onset | Temperature of initial mass loss | ~300 - 350 °C |

| T_peak | Temperature of maximum rate of mass loss | ~380 - 420 °C |

| Mass Loss (Stage 1) | Loss of organic ligand | ~50 - 60 % |

| Residual Mass | Mass remaining after decomposition (as PbO) | ~35 - 45 % |

Note: Values are illustrative based on analogous lead carboxylates and will vary for lead isononanoate based on experimental conditions like heating rate and atmosphere.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. linseis.commdpi.com It is used to detect and quantify the energy changes associated with physical transitions and chemical reactions. For this compound, DSC is instrumental in characterizing its thermal properties, such as melting point, crystallization temperature, and potentially other solid-state phase transitions. nih.govucs.br

A typical DSC thermogram for lead isononanoate would show an endothermic peak corresponding to its melting point. The temperature at the peak maximum and the onset temperature provide precise values for the melting transition. The area under this peak is directly proportional to the enthalpy of fusion (ΔHfus), which is the energy required to melt the material. mdpi.com Upon cooling, an exothermic peak would indicate the crystallization of the material from the melt, providing the crystallization temperature and enthalpy.

The presence of multiple peaks could indicate polymorphism or the existence of different phases, such as basic lead salts. DSC can be used to construct phase diagrams for mixtures or to study the influence of additives on the thermal properties of the salt. dtic.mil The technique is highly sensitive to sample purity; impurities typically cause a broadening of the melting peak and a depression of the melting point.

Table 4: Expected DSC Data for Lead Isononanoate

| Thermal Event | Type | Expected Temperature Range (°C) | Enthalpy (ΔH) |

|---|---|---|---|

| Solid-Solid Transition | Endotherm | Variable, if present | Low |

| Melting | Endotherm | 100 - 150 | Moderate (ΔH_fus) |

| Crystallization | Exotherm | 80 - 120 | Moderate (ΔH_cryst) |

Surface Science and Microscopy for Material Characterization

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique capable of providing three-dimensional topographical information at the nanoscale. wiley.comazonano.com It utilizes a sharp tip mounted on a flexible cantilever to scan the sample surface. By detecting the forces between the tip and the surface, such as van der Waals forces, AFM can construct a detailed map of surface features without requiring a conductive sample or high vacuum conditions. nanoscientific.orgresearchgate.net

For this compound, AFM can be used to characterize the morphology of thin films, crystals, or powder particles. This includes quantifying key surface parameters such as:

Surface Roughness: Providing average roughness (Ra) and root-mean-square (Rq) roughness values.

Grain/Particle Size and Distribution: Imaging individual crystalline domains or particles to determine their size, shape, and arrangement.

Defects and Domains: Identifying surface defects, domain boundaries, or different phases present on the material's surface.

Beyond topographical imaging, advanced AFM modes can probe various surface properties. nanoscientific.org For instance, Phase Imaging can map variations in surface adhesion, elasticity, and friction, which can help differentiate between crystalline and amorphous regions. wiley.com Chemical Force Microscopy (CFM), a variant of AFM, uses a chemically functionalized tip to map the chemical interactions and affinity between the tip and specific sites on the sample surface, providing insights into surface energy and composition. mdpi.com

Table 5: Surface Parameters Obtainable from AFM Analysis

| Parameter | Symbol | Description | Application for Lead Isononanoate |

|---|---|---|---|

| Average Roughness | Ra | The arithmetic average of the absolute values of the height deviations. | Quantifies the smoothness of a thin film or coating. |

| RMS Roughness | Rq | The root mean square average of height deviations. | Sensitive to large peaks and valleys on the surface. |

| Maximum Height | Rmax | The vertical distance between the highest and lowest points. | Identifies the scale of surface features. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isononanoic acid |

| Lead palmitate |

| Lead(II) oxide |

Electron Microscopy for Microstructural Analysis

Electron microscopy techniques are instrumental in elucidating the microstructural characteristics of lead salts of carboxylic acids, providing detailed insights into their morphology, crystal structure, and surface topography. While direct electron microscopy studies on this compound are not extensively available in the public domain, analysis of its straight-chain counterpart, lead(II) n-nonanoate, offers significant understanding of the expected microstructural features.

Scanning Electron Microscopy (SEM) has been utilized to characterize the crystal morphology of lead(II) n-nonanoate. ucm.esucm.es These investigations reveal that the compound forms crystals with a distinct polyhedral morphology. ucm.esucm.es The crystals are typically bounded by flat faces corresponding to the (001) crystallographic plane, alongside non-flat, striated faces. ucm.esucm.es

A notable feature observed in SEM micrographs of lead(II) n-nonanoate is the presence of cleavage lines on the (001) faces. ucm.esucm.es This phenomenon is attributed to the bilayer structure of lead(II) alkanoates, where layers are held together by comparatively weak van der Waals forces, making them susceptible to cleavage. ucm.es

Further detailed analysis of lead(II) n-nonanoate crystals has identified the existence of polymorphism. ucm.esucm.es Two distinct types of crystals have been observed, differentiated by their internal cleavage angles. One form exhibits cleavage lines at an angle of approximately 90°, while the other displays an angle of about 120°. ucm.es This suggests that the crystallization conditions can influence the resulting crystal habit and internal structure. The general morphology of these crystals is tabular, as depicted in SEM images. ucm.es

The branched nature of the isononanoic acid isomer may be expected to influence the packing and crystalline structure of its lead salt, potentially leading to variations in morphology compared to its straight-chain analogue. However, the fundamental lamellar, or layered, structure characteristic of lead carboxylates is likely to be retained. nih.gov Studies on other lead carboxylates have also noted that coatings formed from these salts consist of small, microscopic crystal structures that can form an uninterrupted layer on a surface. researchgate.net

The table below summarizes the observed microstructural features of lead(II) n-nonanoate, which can be considered indicative for this compound.

| Feature | Description | Reference |

| Overall Morphology | Polyhedral, tabular crystals | ucm.esucm.es |

| Crystal Faces | Bounded by flat (001) faces and non-flat striated faces | ucm.esucm.es |

| Surface Features | Cleavage lines observable on (001) faces | ucm.esucm.es |

| Polymorphism | Two crystal types identified based on internal cleavage angles (90° and ~120°) | ucm.es |

| Crystal Structure | Bilayer structure with layers joined by van der Waals forces | ucm.es |

Role of Isononanoic Acid, Lead Salt in Polymer Stabilization Chemistry

Poly(vinyl chloride) (PVC) Thermal Stabilization Mechanisms

The thermal degradation of PVC is primarily a dehydrochlorination process, where hydrogen chloride (HCl) is eliminated from the polymer chain. westlake-akishima.com This reaction is autocatalytic, meaning the released HCl accelerates further degradation, leading to the formation of conjugated polyene sequences, discoloration, and a significant loss of mechanical properties. westlake-akishima.comupupstars.comresearchgate.net Lead stabilizers, including isononanoic acid, lead salt, intervene in this process through several mechanisms.

One of the initial steps in PVC degradation is the loss of chlorine atoms from unstable sites on the polymer chain, such as allylic or tertiary chlorine atoms. bontecn.com Lead stabilizers are believed to function by replacing these labile chlorine atoms with more thermally stable groups. acs.org In the case of this compound, the isononanoate group can substitute the unstable chlorine, forming a more stable ester linkage and preventing the initiation of the "zipper-like" dehydrochlorination reaction. westlake-akishima.comacs.orgresearchgate.net This reaction effectively "heals" the polymer chain at its weak points. acs.org

The general mechanism can be described as the interaction of the lead salt with the PVC molecule, where the lead ion coordinates with the electron-rich chlorine atom, facilitating the substitution.

Table 1: Postulated Reaction of Labile Chlorine Replacement

| Reactants | Intermediate | Products |

| PVC Polymer Chain with Labile Chlorine | Complex formation between lead stabilizer and PVC | Stabilized PVC with Isononanoate Group + Lead Chloride |

| [ |

A crucial function of this compound, is to act as an efficient scavenger for the hydrogen chloride gas released during PVC degradation. gmtechnochem.compolyfill.com.vn By neutralizing the HCl, the stabilizer prevents the autocatalytic acceleration of the degradation process. upupstars.combontecn.com The lead salt reacts with HCl to form lead chloride (PbCl2) and isononanoic acid. bontecn.compvcchemical.com

This reaction is vital because the accumulation of HCl within the polymer matrix would otherwise catalyze further dehydrochlorination. researchgate.net Lead oxide (PbO), a component of some lead stabilizer systems, is also an excellent HCl scavenger due to its basicity. kanademy.com The resulting lead chloride is a stable compound that does not promote further degradation. gmtechnochem.comkanademy.com

By scavenging HCl, this compound, directly inhibits the autocatalytic cycle of PVC degradation. researchgate.netchempap.org The removal of HCl from the system prevents it from catalyzing the elimination of further HCl molecules from the polymer chain. researchgate.net The dehydrochlorination of PVC is understood to be autocatalyzed by the hydrogen chloride that is generated. researchgate.netchempap.org Therefore, the efficiency of a stabilizer is closely linked to its ability to rapidly and effectively neutralize this acidic byproduct. bontecn.compvcstabilizer.com

The thermal degradation of PVC can also involve free-radical mechanisms. upupstars.com Lead stabilizers can act as radical scavengers, interrupting the chain reaction of degradation. upupstars.com They can react with highly reactive free radicals that are formed, stabilizing them and preventing them from attacking and breaking the polymer chains. upupstars.com Phenolic heat stabilizers, sometimes used in conjunction with other systems, are known to block HCl removal by providing hydrogen atom free radicals that can couple with the degrading PVC macromolecular free radicals. bontecn.com While the primary mechanism for lead salts is ionic, some studies suggest a role in disrupting radical pathways.

The discoloration of PVC, progressing from yellow to brown and eventually black, is a direct consequence of the formation of long conjugated polyene sequences within the polymer backbone. westlake-akishima.comnih.gov These sequences absorb visible light, leading to the observed color change. nih.gov By preventing dehydrochlorination through the mechanisms described above, this compound, effectively inhibits the formation and growth of these color-inducing polyene structures. westlake-akishima.compvcstabilizer.com The stabilizer helps in maintaining the initial color of the PVC product for a longer duration during thermal processing and its service life. pvcstabilizer.comnih.gov

Comparative Analysis with Other Stabilizer Systems

This compound, belongs to the broader class of lead-based stabilizers, which have historically been favored for their high efficiency, excellent long-term heat stability, and cost-effectiveness. platinumindustriesltd.comgzbaisha.com However, due to environmental and health concerns, there has been a significant shift towards alternative stabilizer systems. pvcstabilizer.com A comparative analysis highlights the relative strengths and weaknesses of these systems.

Table 2: Comparative Performance of PVC Stabilizer Systems

| Stabilizer System | Key Advantages | Key Disadvantages |

| Lead-Based (e.g., this compound) | Excellent long-term heat stability , Superior electrical insulation properties gmtechnochem.com, Good weatherability gmtechnochem.com, Cost-effective gzbaisha.com | Toxicity and environmental concerns pvcstabilizer.com, Cannot be used for transparent products , Prone to sulfide (B99878) staining kanademy.com |

| Calcium-Zinc (Ca-Zn) | Non-toxic, environmentally friendly gzbaisha.com, Suitable for food contact applications | Inferior thermal stability compared to lead , Often requires co-stabilizers and lubricants |

| Organotin | High efficiency, Excellent transparency and color retention gmtechnochem.comgzbaisha.com, Good for clear applications gzbaisha.com | Higher cost , Some types have toxicity concerns |

| Organic-Based Stabilizers (OBS) | Environmentally friendly, Good initial color retention nih.gov | Can have lower long-term thermal stability compared to lead nih.gov |

Research has shown that while organic-based stabilizers (OBS) and Calcium-Zinc systems can offer better initial color retention, lead-based stabilizers often provide superior long-term thermal stabilization. nih.gov For instance, in one study, PVC stabilized with an OBS showed no color change for up to 50 minutes, whereas the lead-stabilized PVC maintained its thermal integrity over a longer period of 200 minutes. nih.gov The activation energy for the thermal degradation of PVC stabilized with lead was found to be higher than that for Ca-Zn systems, indicating greater stability. nih.gov

The choice of stabilizer system is ultimately a trade-off between performance, cost, and regulatory requirements. gmtechnochem.com While the industry is moving towards lead-free alternatives, the technical performance of lead stabilizers like this compound, in demanding applications such as pipes and cable insulation remains a benchmark. pvcstabilizer.complatinumindustriesltd.com

Catalytic Applications: Drying Oil Polymerization and Film Formation

Mechanism of Action as a Paint Drier

Catalysis of Autoxidation in Drying Oils

The curing of drying oils is an autoxidation process initiated by the absorption of atmospheric oxygen. ipen.orggoldstab.com Isononanoic acid, lead salt catalyzes this initial step by accelerating oxygen uptake by the unsaturated fatty acid chains of the oil molecules. goldstab.comresearchgate.net This leads to the formation of hydroperoxides, which are key intermediate compounds in the drying process. goldstab.combdmaee.netpcimag.com While lead ions effectively accelerate autoxidation, they are generally less potent in this initial phase compared to primary driers like cobalt salts. si.edu The primary role of lead is to ensure the reaction proceeds uniformly throughout the film. researchgate.net

Promotion of Polymerization and Cross-linking

Following the formation of hydroperoxides, the lead catalyst facilitates their decomposition into highly reactive free radicals. goldstab.combdmaee.netpcimag.com These radicals initiate a cascade of chemical reactions, causing the individual fatty acid chains to link together, or "cross-link." researchgate.netpaintingbestpractices.com This process of polymerization transforms the liquid oil into a solid, three-dimensional polymer network. goldstab.compaintingbestpractices.com Lead-based driers are particularly effective at promoting this "through-drying," which ensures that the film hardens from the bottom up, not just at the surface. si.eduresearchgate.net This uniform polymerization is critical for creating a durable and flexible paint film. researchgate.net

| Curing Parameter | Effect of this compound | Outcome |

|---|---|---|

| Curing Kinetics | Significant acceleration | Faster tack-free and through-dry times bdmaee.net |

| Drying Uniformity | Promotes "through-drying" | Uniform hardening of the entire film thickness, preventing surface wrinkling goldstab.comresearchgate.net |

| Final Film Properties | Enhances cross-linking | Good balance of hardness, toughness, and flexibility researchgate.net |

| Network Structure | May create a more heterogeneous network | Leads to a less-oxidized final polymer structure acs.orgnih.gov |

Role of Lead Ions in Lowering Activation Energy for Radical Formation

The catalytic function of the lead ions in this compound is rooted in their ability to lower the activation energy required for the critical steps of the autoxidation process. si.edu The multivalent nature of the lead ion (Pb²⁺) is key to this activity. si.edu It is believed that lead ions lower the energy barrier for the formation of free radicals from hydroperoxides. researchgate.net The mechanism involves the lead ions interacting with molecular oxygen to form reactive oxygen species, which in turn initiate the oxidation of the fatty acid chains and the subsequent decomposition of hydroperoxides into the free radicals necessary for polymerization. bdmaee.net

Formation of Metal Soaps in Paint Films

While this compound is intentionally added to paint as a metal soap to catalyze drying, other lead soaps can also form within the paint film over time as a result of degradation processes. si.edumetmuseum.orgchromatographytoday.com This phenomenon is well-documented in the study of historical oil paintings, where the formation of lead soaps is a recognized cause of deterioration. metmuseum.orgmdpi.comresearchgate.net

Impact on Film Formation and Drying Rate

The mechanism involves the lead ions participating in the decomposition of hydroperoxides, which are intermediates in the autoxidation process. This leads to an increased concentration of free radicals, which in turn accelerates the cross-linking reactions between the unsaturated fatty acid chains of the oil molecules. The result is a more rapid transition from a liquid paint to a solid, coherent film.

Lead driers are particularly effective in ensuring that the film dries uniformly. In the absence of such a catalyst, the surface of the paint film can dry more quickly than the interior, a phenomenon known as "skinning." This can lead to wrinkling and other film defects. This compound, by promoting "through drying," helps to form a harder, more durable film with improved flexibility and chemical resistance.

| Drying Stage | Description | Influence of this compound |

|---|---|---|

| Set-to-touch | The initial stage where the paint film is no longer tacky. | Significantly accelerated. |

| Through-dry | The stage where the entire film thickness is cured. | Promotes uniform and thorough drying, preventing surface wrinkling. |

| Final hardness | The long-term development of the film's physical properties. | Contributes to a harder, more durable, and flexible final film. |

Long-Term Chemical Transformations in Cured Films

The influence of this compound extends beyond the initial drying phase, playing a role in the long-term chemical evolution of the cured paint film. Over time, the lead carboxylates can undergo further reactions and migrations within the paint layers, leading to observable changes in the film's structure and properties.

One of the key long-term transformations is the formation of lead soaps, which are lead carboxylates formed from the reaction of lead ions with free fatty acids in the oil binder. These fatty acids can be present from the initial oil composition or formed through the hydrolysis of triglycerides over time. The formation of these soaps can affect the mechanical and optical properties of the paint film.

Ion Migration Phenomena

A significant long-term phenomenon in cured films containing lead salts is the migration of lead ions. Research has shown that metal ions are not static within the paint layers but can move throughout a single layer and even migrate between adjacent layers. This migration is a slow process that can lead to changes in the chemical composition and physical properties of different parts of a painting over extended periods.

The mobility of lead ions can be influenced by environmental factors such as humidity. Water can facilitate the transport of ions through the paint film, potentially accelerating degradation processes. This ion migration can lead to the localized formation of lead soap aggregates, which can sometimes become large enough to protrude through the paint surface, forming visible pustules. These aggregates are often enriched in saturated fatty acids like palmitic and stearic acid.

The migration of lead ions from a lead-containing ground layer to an upper paint layer can also influence the drying and long-term stability of that upper layer. This can have both beneficial and detrimental effects, either enhancing the durability of the adjacent layer or contributing to its degradation.

| Factor | Description | Effect on Ion Migration |

|---|---|---|

| Humidity | Presence of water within the paint film. | Can facilitate the transport of lead ions. |

| Binder Composition | The type and age of the oil medium. | The presence of free fatty acids can react with migrating lead ions to form soaps. |

| Pigment Interactions | The presence of other pigments in adjacent layers. | Can create chemical gradients that drive ion migration. |

Structural Changes and Polymer Network Evolution

The ongoing chemical reactions and ion migration involving this compound contribute to the continuous evolution of the polymer network in the cured film. The initial formation of the cross-linked polymer is accelerated by the lead catalyst, but this network is not static over time.